molecular formula C15H11BrN4O B2868609 N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1795491-76-7

N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2868609
CAS No.: 1795491-76-7
M. Wt: 343.184
InChI Key: ZYGPVZOJVNJQSI-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring, which is known for its stability and versatility in chemical reactions, and a carboxamide group, which can participate in hydrogen bonding and other interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 2-bromoaniline with sodium azide in the presence of a suitable solvent.

    Cycloaddition Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.

    Formation of Carboxamide: The resulting triazole compound is then reacted with a carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the cycloaddition reaction to form the triazole ring.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-bromophenyl)-2-chloronicotinamide: Another brominated compound with similar structural features but different biological activities.

    4-phenyl-1H-1,2,3-triazole-5-carboxamide: Lacks the bromine atom, resulting in different reactivity and biological properties.

    N-phenyl-1H-1,2,3-triazole-5-carboxamide: Similar structure but without the bromine substitution, leading to different chemical and biological behavior.

The uniqueness of this compound lies in its combination of the triazole ring and the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-11-8-4-5-9-12(11)17-15(21)14-13(18-20-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPVZOJVNJQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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